Lipophilicity (XLogP) Differentiation: 3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- vs. MPEP and ABP688
3-Pyridinemethanol,5-[(6-methyl-2-pyridinyl)ethynyl]- exhibits a computed XLogP3-AA of 1.4, substantially lower than the prototypical mGluR5 antagonist MPEP (XLogP = 3.77) and the PET tracer ABP688 (LogP = 2.4). This lower lipophilicity predicts improved aqueous solubility and potentially reduced non-specific protein binding, critical parameters for both in vitro assay performance and in vivo pharmacokinetics [1].
| Evidence Dimension | Lipophilicity (XLogP / LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | MPEP XLogP = 3.77; ABP688 LogP = 2.4 |
| Quantified Difference | ΔXLogP = −2.37 vs. MPEP; ΔLogP = −1.0 vs. ABP688 |
| Conditions | Computed physicochemical properties from PubChem (target), IUPHAR (MPEP), and Chem960 (ABP688) |
Why This Matters
Lower LogP correlates with better aqueous solubility and reduced non-specific binding, enabling more accurate in vitro screening and potentially improved oral absorption if pursued for in vivo studies.
- [1] PubChem Compound Summary CID 45097827: Computed Properties (XLogP3-AA). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/45097827. View Source
